molecular formula C9H12BrNO B13129686 (R)-1-(5-Bromo-2-methoxyphenyl)ethanamine

(R)-1-(5-Bromo-2-methoxyphenyl)ethanamine

Cat. No.: B13129686
M. Wt: 230.10 g/mol
InChI Key: RLQGTCFNDMNKTC-ZCFIWIBFSA-N
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Description

Significance of Chiral Amines in Modern Organic Synthesis

Chiral amines are of paramount importance in modern organic synthesis due to their versatile applications. They are frequently employed as chiral building blocks, which are enantiomerically pure starting materials for the synthesis of complex target molecules. enamine.net This is particularly crucial in drug development, where the therapeutic efficacy and safety of a pharmaceutical often depend on a specific enantiomer. enamine.net

Furthermore, chiral amines serve as indispensable tools in asymmetric catalysis. They can act as chiral catalysts or as ligands for metal-based catalysts, facilitating chemical transformations that selectively produce one enantiomer over the other. This approach is highly efficient and is a cornerstone of green chemistry, as it minimizes waste by avoiding the production of an unwanted enantiomer. Chiral amines are also widely used as resolving agents to separate racemic mixtures—a 50:50 mixture of two enantiomers. By reacting a racemic mixture with a single enantiomer of a chiral amine, a pair of diastereomers is formed, which can then be separated by conventional techniques like crystallization.

Contextualization of (R)-1-(5-Bromo-2-methoxyphenyl)ethanamine within the Field of Chiral Amine Research

This compound belongs to the family of phenylethylamines, a class of compounds that features a phenyl ring attached to an amino group via a two-carbon chain. This structural motif is present in a wide array of biologically active molecules, including neurotransmitters and many pharmaceutical drugs. The specific substitutions on the phenyl ring of this compound—a bromine atom at the 5-position and a methoxy (B1213986) group at the 2-position—are of particular interest in medicinal chemistry. These groups can influence the molecule's electronic properties and its ability to interact with biological targets.

Compounds with similar structures have been investigated for their potential to interact with serotonin (B10506) receptors, which are implicated in various neurological and psychiatric disorders. ontosight.ai For instance, derivatives of bromo-dimethoxyphenylethylamine have been developed as tools for studying serotonin 5-HT2A receptor binding in the brain. nih.gov While extensive research specifically detailing the applications of this compound is not widely available in public literature, its structure suggests its potential as a valuable intermediate in the synthesis of novel psychoactive compounds or other pharmacologically active agents.

Structural Features and Stereochemical Importance of this compound

The structure of this compound is characterized by several key features that dictate its chemical properties and potential applications. The molecule possesses a chiral center at the carbon atom attached to the amino group, giving rise to its specific three-dimensional arrangement designated by the (R)-configuration.

The stereochemical purity of this compound is of utmost importance. enamine.net In a biological context, the specific spatial arrangement of the amino group, the methyl group, and the substituted phenyl ring around the chiral center determines how the molecule interacts with chiral biological receptors or enzymes. Often, only one enantiomer will fit correctly into the active site of a protein, eliciting the desired biological response, while the other enantiomer may be inactive or even cause undesirable side effects.

The presence of the bromo and methoxy groups on the aromatic ring further functionalizes the molecule. The methoxy group can act as a hydrogen bond acceptor, while the bromine atom can participate in halogen bonding or serve as a handle for further chemical modifications through cross-coupling reactions.

Below is a table summarizing the key structural and chemical information for 1-(5-Bromo-2-methoxyphenyl)ethanamine.

PropertyValue
Chemical Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
Appearance Not specified in available literature
Chirality Contains one stereocenter
Functional Groups Amine, Methoxy, Bromo, Phenyl

The following interactive data table provides information on related compounds to give context to the structural class of this compound.

Compound NameMolecular FormulaKey Structural Difference
2-(5-Bromo-2-methoxyphenyl)ethanamineC₉H₁₂BrNOAmine group at the terminal carbon of the ethyl chain
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanoneC₉H₉BrO₃Ketone instead of amine, additional hydroxyl and methoxy groups
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamineC₁₀H₁₄BrNO₂Different substitution pattern on the phenyl ring

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(1R)-1-(5-bromo-2-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12BrNO/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1

InChI Key

RLQGTCFNDMNKTC-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Br)OC)N

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)OC)N

Origin of Product

United States

Synthetic Methodologies for R 1 5 Bromo 2 Methoxyphenyl Ethanamine

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, (R)-1-(5-Bromo-2-methoxyphenyl)ethanamine, identifies the key chemical bonds and functional groups to be formed. The primary disconnection is at the C-N bond of the chiral ethylamine (B1201723) moiety. This leads back to a prochiral ketone, 1-(5-bromo-2-methoxyphenyl)ethanone. This ketone is a critical precursor as the stereochemistry of the final product is determined by the method used to introduce the amine group.

Key Precursors Identified through Retrosynthesis:

1-(5-Bromo-2-methoxyphenyl)ethanone

5-Bromo-2-methoxybenzaldehyde chemimpex.com

4-Bromo-1-methoxybenzene (p-Bromoanisole)

Conventional Multi-Step Synthesis Approaches

Conventional methods for synthesizing chiral amines often involve the creation of a racemic mixture followed by resolution, or a multi-step process starting from a suitable aromatic precursor. These approaches typically begin with the synthesis of a key aldehyde or ketone intermediate.

5-Bromo-2-methoxybenzaldehyde is a versatile building block for the synthesis of the target compound. chemimpex.com Its preparation can be achieved from p-bromoanisole. prepchem.com In a typical procedure, p-bromoanisole is reacted with titanium tetrachloride and 1,1-dichloromethyl methyl ether in methylene (B1212753) chloride at low temperatures. prepchem.com Following the reaction, an aqueous workup yields 5-bromo-2-methoxybenzaldehyde. prepchem.com The spectral properties of this aldehyde have been studied, confirming its structure. sigmaaldrich.com

This aldehyde serves as a precursor to the corresponding ketone or can be used in other pathways to build the ethylamine side chain.

Starting from the key intermediate 1-(5-bromo-2-methoxyphenyl)ethanone, a common strategy involves reduction to form an intermediate alcohol. The ketone can be reduced using standard reducing agents like sodium borohydride (B1222165) to yield the racemic alcohol, 1-(5-bromo-2-methoxyphenyl)ethanol. This alcohol is a stable intermediate that can be further functionalized.

Alternatively, direct conversion of the ketone to the amine can be achieved through reductive amination. This one-pot reaction involves treating the ketone with an ammonia (B1221849) source (like ammonia or ammonium (B1175870) acetate) and a reducing agent (such as sodium cyanoborohydride or catalytic hydrogenation). This process typically yields the racemic amine, (±)-1-(5-bromo-2-methoxyphenyl)ethanamine, which would then require a subsequent resolution step to isolate the desired (R)-enantiomer.

Amination can be performed on the intermediate alcohol. The hydroxyl group is first converted into a better leaving group, such as a tosylate or a halide (e.g., by reaction with thionyl chloride or phosphorus tribromide). Subsequent reaction with an amine source, like ammonia or a protected amine equivalent, via an SN2 reaction installs the amino group. This pathway also generally results in a racemic product unless a chiral nucleophile or a kinetic resolution step is employed.

Stereoselective Synthesis Techniques

To avoid the often inefficient process of resolving a racemic mixture, stereoselective synthesis methods are employed to directly form the desired (R)-enantiomer. These techniques utilize chiral influences to guide the stereochemical outcome of the reaction.

One of the most effective strategies for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent stereoselective transformation. wikipedia.org

In the synthesis of this compound, this can be accomplished by reacting the prochiral ketone, 1-(5-bromo-2-methoxyphenyl)ethanone, with a chiral amine to form a chiral imine or enamine. The pre-existing stereocenter on the auxiliary directs the subsequent reduction of the C=N double bond from one face, leading to the preferential formation of one diastereomer.

A common and effective class of chiral auxiliaries for this purpose are chiral α-phenylethylamines. For instance, the ketone precursor can be condensed with a chiral amine like (R)-α-methylphenethylamine. google.com The resulting diastereomeric imine is then reduced. The steric hindrance provided by the auxiliary directs the hydride reagent to attack from the less hindered face, leading to a diastereomerically enriched product. The final step involves the cleavage of the auxiliary group, often through hydrogenolysis, which removes the auxiliary and reveals the desired chiral primary amine. google.com Other auxiliaries, such as pseudoephedrine and pseudoephenamine, are also widely used to achieve high stereocontrol in similar alkylation and addition reactions. wikipedia.orgnih.gov

The effectiveness of this method is summarized in the table below, which illustrates how different auxiliaries can be used to control the stereochemical outcome in related syntheses.

Chiral AuxiliaryTypical ReactionDiastereomeric SelectivityReference
(R)-α-methylphenethylamineReductive amination of a prochiral ketoneGenerally high, product dependent google.com
(S,S)-PseudoephedrineAlkylation of a derived amide enolateOften >95% de wikipedia.orgnih.gov
Evans OxazolidinonesAldol (B89426) or alkylation reactionsTypically >98% de wikipedia.org
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)Alkylation of a derived hydrazoneOften >95% de wikipedia.org

Asymmetric Catalytic Reduction Methods

Asymmetric catalytic reduction of the corresponding prochiral imine or ketone is a direct and efficient strategy for the synthesis of this compound. This can be accomplished using transition metal catalysts, organocatalysts, or enzymes.

Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful tool for the synthesis of chiral amines. thieme-connect.com Complexes of rhodium, ruthenium, and iridium with chiral ligands have been extensively studied and have demonstrated high efficiency and enantioselectivity for a wide range of substrates. The precursor for this compound, the imine derived from 5-bromo-2-methoxyacetophenone, can be effectively reduced using such catalytic systems.

The following table illustrates the typical performance of a Ruthenium-catalyzed asymmetric hydrogenation for N-aryl acetophenone (B1666503) imines, which serves as a model for the synthesis of the target compound.

Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Aryl Acetophenone Imines

Entry R Group Catalyst Loading (mol%) H₂ Pressure (bar) Yield (%) ee (%)
1 Phenyl 0.1 50 99 >99
2 2-Methoxyphenyl 0.1 50 >99 93

Iridium complexes with chiral N,P ligands are also highly effective for the asymmetric hydrogenation of N-arylimines derived from acetophenones. nih.govlookchem.com These catalysts are often air and moisture stable, making them convenient to handle. The hydrogenation can be carried out under relatively mild conditions, affording the chiral amine products with high enantioselectivity.

Organocatalysis offers a metal-free alternative for the asymmetric reduction of imines. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have emerged as powerful catalysts for the transfer hydrogenation of ketimines. acs.orgacs.orge3s-conferences.org In this approach, a hydride donor, typically a Hantzsch ester or a benzothiazoline, is used to reduce the imine, which is activated by the chiral phosphoric acid. rsc.orgnih.govacs.orgorganic-chemistry.org

This method is characterized by its operational simplicity and mild reaction conditions. The enantioselectivity is induced by the formation of a chiral ion pair between the protonated imine and the conjugate base of the chiral phosphoric acid catalyst. A variety of ortho-hydroxybenzylamines have been synthesized with good to excellent yields and enantiomeric excesses using this method. acs.orgacs.org

The table below presents representative results for the CPA-catalyzed transfer hydrogenation of N-H ketimines, demonstrating the potential of this method for the synthesis of this compound.

Table 2: Chiral Phosphoric Acid-Catalyzed Transfer Hydrogenation of ortho-Hydroxyaryl Alkyl N-H Ketimines

Entry R¹ Group R² Group Catalyst Yield (%) ee (%)
1 Phenyl Methyl (R)-TRIP 95 92
2 4-Bromophenyl Methyl (R)-TRIP 92 90

Biocatalytic Transformations

Biocatalysis provides a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as transaminases, imine reductases, and other oxidoreductases operate under mild conditions and often exhibit exquisite stereoselectivity.

Amine transaminases (ATAs), also known as ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. acs.orgdiva-portal.org This reaction allows for the direct asymmetric synthesis of a chiral amine from a prochiral ketone. For the synthesis of this compound, 5-bromo-2-methoxyacetophenone would serve as the substrate.

A wide range of (R)-selective ATAs have been identified and engineered to accept bulky aromatic substrates. nih.gov The reaction equilibrium can be shifted towards the product side by using a suitable amino donor, such as isopropylamine (B41738), which generates acetone (B3395972) as a volatile byproduct that can be removed. The performance of ATAs in the synthesis of substituted phenylethanamines is well-documented, with many examples achieving high conversions and excellent enantiomeric excesses. nih.govresearchgate.net

The following table shows typical results for the ATA-mediated synthesis of (R)-amines from substituted acetophenones.

Table 3: Asymmetric Synthesis of Chiral Amines using (R)-Selective Amine Transaminases

Entry Substrate Amino Donor Enzyme Conversion (%) ee (%)
1 Acetophenone Isopropylamine ATA-256 >99 >99
2 3-Methylacetophenone Isopropylamine ATA-025 99 >98.5

Imine reductases (IREDs) are NADPH-dependent enzymes that catalyze the asymmetric reduction of prochiral imines to chiral amines. nih.govnih.govnih.govnih.gov They can be used for the reduction of pre-formed imines or in a one-pot reductive amination of a ketone and an amine. researchgate.net IREDs have shown great potential for the synthesis of a broad range of chiral primary, secondary, and tertiary amines. nih.govnih.gov

For the synthesis of this compound, an (R)-selective IRED could be employed to reduce the corresponding imine. These enzymes often exhibit high catalytic activity and enantioselectivity. nih.govnih.gov A glucose/glucose dehydrogenase system is commonly used for the in-situ regeneration of the NADPH cofactor.

The table below provides examples of the performance of an (R)-IRED in the reduction of cyclic imines, showcasing the capabilities of this enzyme class.

Table 4: (R)-Imine Reductase Catalyzed Asymmetric Reduction of Cyclic Imines

Entry Substrate Product Conversion (%) ee (%)
1 2-Methyl-1-pyrroline (R)-2-Methylpyrrolidine >98 >98
2 2-Propyl-1-piperideine (R)-Coniine >98 >98

An alternative enzymatic route to this compound involves a two-step process. First, the prochiral ketone, 5-bromo-2-methoxyacetophenone, is asymmetrically reduced to the corresponding (R)-alcohol using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). rsc.orgnih.govresearchgate.netresearchgate.net These enzymes are highly selective and can provide the chiral alcohol with excellent enantiopurity.

The resulting (R)-1-(5-bromo-2-methoxyphenyl)ethanol can then be converted to the desired amine through chemical methods, such as a Mitsunobu reaction followed by hydrolysis, or by activation of the hydroxyl group and subsequent displacement with an amine source.

Coupled enzymatic systems can also be employed, where the reduction of the ketone is followed by an in-situ amination step. nih.govnih.gov This can involve a combination of an alcohol dehydrogenase and a transaminase or an amine dehydrogenase.

The following table presents data on the ketoreductase-catalyzed reduction of substituted acetophenones, the first step in this multi-step enzymatic approach.

Table 5: Ketoreductase-Catalyzed Asymmetric Reduction of Prochiral Ketones | Entry | Substrate | Enzyme | Co-substrate | Conversion (%) | ee (%) | |---|---|---|---|---| | 1 | Acetophenone | KRED-132 | Isopropanol | >99 | >99 (S) | | 2 | 3,5-Bis(trifluoromethyl)acetophenone | ChKRED20 | Isopropanol | >99 | >99.9 (R) | | 3 | o-Chloroacetophenone | KRED from L. kefir | Isopropanol | >99 | >99 (S) |

Enantiomeric Resolution Strategies

Enantiomeric resolution remains a widely practiced method for the separation of racemates. This approach involves the separation of a mixture of enantiomers into its individual components. The following sections detail common resolution strategies applicable to the synthesis of this compound.

A classical and robust method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. libretexts.orglibretexts.orgwikipedia.org This technique leverages the different physical properties, such as solubility, of the resulting diastereomers, allowing for their separation by fractional crystallization. libretexts.orglibretexts.org

The process begins by reacting the racemic 1-(5-Bromo-2-methoxyphenyl)ethanamine with an enantiomerically pure chiral acid. Common resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgwikipedia.org The choice of resolving agent and solvent is crucial and often determined empirically to achieve efficient separation.

The reaction of the racemic amine with a single enantiomer of a chiral acid results in a mixture of two diastereomeric salts. For instance, reacting (R,S)-1-(5-Bromo-2-methoxyphenyl)ethanamine with (R,R)-tartaric acid would yield a mixture of [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate] salts. These diastereomers can then be separated based on their differential solubility in a selected solvent system. One diastereomer will preferentially crystallize, leaving the other enriched in the mother liquor.

After separation, the desired diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the free enantiomerically enriched amine. The chiral resolving agent can often be recovered and reused, adding to the economic viability of this method.

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentChemical StructureTypical Applications
(R,R)-Tartaric AcidHOOC-CH(OH)-CH(OH)-COOHWidely used for a variety of racemic bases. libretexts.org
(S)-Mandelic AcidC6H5-CH(OH)-COOHEffective for the resolution of primary and secondary amines.
(1S)-(-)-Camphor-10-sulfonic AcidC10H15O-SO3HStrong acid, useful for resolving weakly basic amines. libretexts.org

This table presents common resolving agents and is for illustrative purposes. The optimal agent for this compound would require experimental validation.

Chromatographic methods offer a powerful alternative for the separation of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. researchgate.net

The principle behind this technique lies in the transient formation of diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and widely used for the separation of a broad range of chiral compounds, including amines. researchgate.net The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers. For the separation of amine enantiomers, the mobile phase often consists of a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as isopropanol, sometimes with the addition of an acidic or basic modifier to improve peak shape and resolution. researchgate.net

Table 2: Examples of Chiral Stationary Phases for Amine Resolution

Chiral Stationary Phase (CSP)Chiral SelectorTypical Mobile Phase
Chiralcel ODCellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol
Chiralpak ADAmylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol
Chiralpak IAAmylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gelHexane/Ethanol/Methanol

This table provides examples of common CSPs. The specific conditions for the resolution of 1-(5-Bromo-2-methoxyphenyl)ethanamine would need to be developed.

Advanced Synthetic Methodologies and Process Intensification

In recent years, there has been a significant drive towards the development of more efficient, safer, and sustainable methods for the synthesis of chiral compounds. Advanced methodologies such as continuous flow chemistry and chemoenzymatic processes are at the forefront of this evolution.

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and process intensification. google.comresearchgate.net The synthesis of chiral amines can be adapted to flow processes, particularly in the context of reductive amination.

The synthesis of 1-(5-Bromo-2-methoxyphenyl)ethanamine can be envisioned to start from the corresponding ketone, 5-Bromo-2-methoxyacetophenone. In a continuous flow setup, a stream of the ketone and a nitrogen source, such as ammonia or an ammonium salt, would be mixed and passed through a heated reactor zone to form the imine intermediate. This stream would then be combined with a reducing agent, such as hydrogen gas in the presence of a heterogeneous catalyst packed in a column, to effect the reduction to the racemic amine. wikipedia.org

To achieve an enantioselective synthesis in a flow system, a chiral catalyst could be employed in the reduction step. Alternatively, a racemic synthesis could be coupled directly with a continuous resolution process.

Table 3: Potential Parameters for Continuous Flow Reductive Amination

ParameterRange/ValueNotes
Reactor TypePacked-bed reactorFor heterogeneous catalysis.
CatalystPalladium on Carbon (Pd/C), Raney NickelCommon catalysts for hydrogenation. wikipedia.org
Temperature50-150 °CReaction specific, optimization required.
Pressure1-50 barFor hydrogenation reactions.
Residence TimeMinutes to hoursControlled by flow rate and reactor volume.

This table outlines potential parameters for a continuous flow process and would require experimental optimization for the specific target molecule.

Chemoenzymatic cascades combine the selectivity of biocatalysts with the versatility of chemical synthesis to create highly efficient and sustainable synthetic routes. nih.gov For the synthesis of this compound, a chemoenzymatic approach could involve the use of a transaminase (TA) or an amine dehydrogenase (ADH).

A plausible chemoenzymatic route would start with the chemical synthesis of the prochiral ketone, 5-Bromo-2-methoxyacetophenone. This ketone would then serve as the substrate for an (R)-selective transaminase. Transaminases catalyze the transfer of an amino group from an amine donor, such as isopropylamine or alanine, to a ketone acceptor. nih.govnih.govmdpi.com The reaction is often driven to completion by the removal of the ketone byproduct (e.g., acetone when using isopropylamine as the donor). mdpi.com

Alternatively, an enzymatic kinetic resolution of the racemic amine could be employed. nih.govresearchgate.netmdpi.com In this scenario, a lipase (B570770) could be used to selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer.

Table 4: Key Enzymes in Chiral Amine Synthesis

Enzyme ClassReaction CatalyzedAmine Donor/CofactorSelectivity
Transaminase (TA)Asymmetric synthesis of amines from ketones. nih.govnih.govmdpi.comIsopropylamine, Alanine(R) or (S) selective variants are available.
Amine Dehydrogenase (ADH)Reductive amination of ketones.Ammonia, NAD(P)HCan be engineered for high enantioselectivity.
LipaseKinetic resolution by selective acylation. nih.govresearchgate.netmdpi.comAcyl donor (e.g., vinyl acetate)Enantioselective towards one enantiomer.

This table highlights enzyme classes relevant to chiral amine synthesis. The selection of a specific enzyme would depend on substrate specificity and desired enantioselectivity.

Chemical Transformations and Derivatization Strategies of R 1 5 Bromo 2 Methoxyphenyl Ethanamine

Functional Group Interconversions on the Amine Moiety (e.g., Acylation, Alkylation)

The primary amine of (R)-1-(5-Bromo-2-methoxyphenyl)ethanamine is a versatile functional group that readily undergoes standard transformations such as acylation and alkylation. These reactions are fundamental for introducing protecting groups or for building more complex molecular architectures.

Acylation: The amine group can be easily converted into an amide through reaction with various acylating agents. For instance, treatment with acetic anhydride (B1165640) in a suitable solvent like dichloromethane (B109758) or in the presence of a base yields the corresponding N-acetamide derivative. rsc.orgnih.gov Similarly, reaction with acyl chlorides (e.g., benzoyl chloride) or carboxylic acids, often activated with coupling agents, provides a reliable route to a wide range of amides. This transformation is often employed to protect the amine during subsequent reactions or to introduce specific structural motifs.

Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination is a more controlled approach. This involves the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the secondary amine.

Reaction TypeReagent ExampleProduct StructureExpected Product Name
AcylationAcetic AnhydrideN-(1-(5-bromo-2-methoxyphenyl)ethyl)acetamide
AcylationBenzoyl ChlorideN-(1-(5-bromo-2-methoxyphenyl)ethyl)benzamide
AlkylationMethyl Iodide (excess)(R)-1-(5-Bromo-2-methoxyphenyl)-N,N-dimethylethanamine
Reductive AminationAcetone (B3395972), NaBH4(R)-N-isopropyl-1-(5-bromo-2-methoxyphenyl)ethanamine

Reactions Involving the Bromine Substituent on the Aromatic Ring

The aryl bromide functionality is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the aromatic core. The bromine atom on this compound serves as an excellent electrophilic partner in these transformations. It is often necessary to first protect the primary amine (e.g., as an acetamide) to prevent catalyst inhibition and side reactions.

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, to form a new carbon-carbon bond. nih.govresearchgate.net The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base. This method is highly versatile for creating biaryl structures or introducing alkyl, alkenyl, or heteroaryl groups. For analogous unprotected ortho-bromoanilines, catalysts like CataXCium A Pd G3 have proven effective. nih.gov

Stille Reaction: The Stille coupling involves the reaction of the aryl bromide with an organostannane (organotin) reagent, catalyzed by palladium. bldpharm.comchemicalbook.comuri.edu This reaction tolerates a wide variety of functional groups, and a broad range of aryl, vinyl, and allyl groups can be transferred from the organotin reagent. organic-chemistry.org

Sonogashira Reaction: To introduce an alkyne moiety, the Sonogashira coupling is employed. wikipedia.org This reaction couples the aryl bromide with a terminal alkyne using a dual catalyst system of palladium and copper(I) in the presence of an amine base. organic-chemistry.orgnih.gov The resulting arylalkynes are valuable intermediates for further synthesis.

Coupling ReactionCoupling Partner ExampleCatalyst System ExampleBase ExampleExpected Product Type
Suzuki-MiyauraPhenylboronic acidPd(dppf)Cl2K2CO3Biaryl
StilleTributyl(vinyl)stannanePd(PPh3)4-Styrene derivative
SonogashiraPhenylacetylenePd(PPh3)2Cl2 / CuITriethylamineDiarylalkyne

Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be activated by potent electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group (in this case, bromine). The aromatic ring of this compound contains electron-donating groups (methoxy and ethylamine), which deactivate the ring toward nucleophilic attack. Consequently, direct SNAr reactions to displace the bromine atom with nucleophiles are generally not feasible under standard conditions. The mechanism proceeds through a high-energy Meisenheimer complex, which is destabilized by electron-donating substituents. princeton.eduharvard.edu

A powerful alternative to cross-coupling for functionalizing the bromine position is through lithium-halogen exchange. This reaction involves treating the aryl bromide with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. ajrconline.org This process is extremely rapid and efficient, converting the aryl bromide into a highly nucleophilic aryllithium species. princeton.edu The primary amine must be protected prior to this reaction to avoid deprotonation. The resulting aryllithium intermediate can be quenched with a wide variety of electrophiles to install new functional groups.

Electrophile QuenchReagentProduct Functional Group
CarboxylationCarbon Dioxide (CO2)Carboxylic Acid
FormylationN,N-Dimethylformamide (DMF)Aldehyde
HydroxymethylationFormaldehyde (CH2O)Benzyl Alcohol
BorylationTriisopropyl borateBoronic Ester

Modifications and Derivatization of the Methoxy (B1213986) Group

The methoxy group on the aromatic ring can be cleaved to reveal a phenolic hydroxyl group. This transformation is most commonly achieved by treatment with strong Lewis acids, with boron tribromide (BBr3) being a particularly effective reagent for demethylating aryl methyl ethers. The reaction typically proceeds in an inert solvent like dichloromethane at low temperatures. Strong protic acids such as hydrobromic acid (HBr) can also be used, though often requiring harsher conditions. The resulting phenol (B47542) is a versatile intermediate, enabling reactions such as O-alkylation, O-acylation, or the synthesis of phenyl ethers via Williamson ether synthesis. In some cases, unexpected intramolecular cyclizations can occur when using BBr3 with suitably substituted N-phenethylimides. nih.gov

Further Functionalization of the Phenyl Ring

The existing substituents on the aromatic ring direct the position of any subsequent electrophilic aromatic substitution (EAS) reactions. The directing effects are as follows:

-OCH3 (Methoxy): A strongly activating, ortho, para-director.

-CH(CH3)NH2 (Ethylamine): An activating, ortho, para-director.

-Br (Bromo): A deactivating, ortho, para-director.

All three substituents direct incoming electrophiles to the ortho and para positions relative to themselves. The positions available for substitution are C3, C4, and C6.

Position C4: This position is para to the methoxy group and ortho to the bromine.

Position C6: This position is ortho to both the methoxy and ethylamine (B1201723) groups.

Position C3: This position is ortho to the methoxy group and meta to the other two.

The powerful ortho, para-directing effect of the methoxy group is dominant. Steric hindrance from the adjacent ethylamine group at C1 may disfavor substitution at the C6 position. Therefore, electrophilic substitution, such as nitration (using HNO3/H2S04) or further halogenation, is most likely to occur at the C4 position, which is para to the strongly activating methoxy group and only sterically hindered by the bromine atom. uri.edu

Advanced Analytical and Spectroscopic Characterization in Research

Chiral Purity Determination Methodologies

Ensuring the enantiomeric excess of a chiral compound is critical. The following methodologies are standard in research for quantifying the proportion of the desired (R)-enantiomer relative to its (S)-counterpart.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary and highly effective method for separating enantiomers. The principle lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times.

For a primary amine like (R)-1-(5-Bromo-2-methoxyphenyl)ethanamine, polysaccharide-based CSPs are particularly effective. Columns such as those based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series) create chiral cavities and surfaces where enantiomers can bind transiently and diastereomerically. The separation is influenced by factors including the choice of CSP, the composition of the mobile phase (often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol), flow rate, and column temperature.

In a typical research setting, a method would be developed to achieve baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess (e.e.) is then calculated by integrating the peak areas of the two enantiomers in the resulting chromatogram. For a closely related compound, (S)-1-(4-methoxyphenyl)ethylamine, successful separation has been achieved using a DAICEL CHIRALPAK OD-H column with a mobile phase of hexane and isopropanol, demonstrating the suitability of this approach.

Table 1: Illustrative HPLC Parameters for Chiral Purity Analysis

Parameter Typical Value/Condition
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative)
Mobile Phase Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C

| Expected Outcome | Separate peaks for (R)- and (S)-enantiomers with distinct retention times |

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) on a chiral column is another powerful technique for enantiomeric separation, particularly for volatile compounds. For amines, derivatization is often necessary to improve volatility and chromatographic performance. The amine can be acylated, for example with trifluoroacetic anhydride (B1165640), to form a more volatile amide derivative before injection.

The separation is achieved using capillary columns coated with a chiral stationary phase, commonly a cyclodextrin (B1172386) derivative (e.g., Rt-βDEX). These CSPs have chiral cavities that interact differently with the enantiomeric derivatives, resulting in separation. The choice of the specific cyclodextrin derivative and the temperature program are crucial for achieving optimal resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral derivatizing agents (CDAs) or chiral solvating agents. A common CDA for amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride (MTPA-Cl).

The amine is reacted with both enantiomers of MTPA-Cl, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, in separate experiments to form diastereomeric amides. These diastereomers are no longer mirror images and will have distinct NMR spectra. In the ¹H or ¹⁹F NMR spectrum of the resulting mixture, specific signals (e.g., the methoxy (B1213986) or methyl protons near the chiral center) will appear as two separate peaks for the two diastereomers. By integrating these signals, the ratio of the enantiomers in the original amine sample can be accurately determined. This method not only quantifies the enantiomeric excess but can also be used to assign the absolute configuration of the amine.

Structural Elucidation Techniques

Confirming the precise chemical structure of this compound requires a combination of high-resolution spectroscopic methods.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Variable Temperature NMR)

While standard ¹H and ¹³C NMR provide primary structural information, advanced NMR techniques are used for unambiguous assignment of all atoms and to understand the compound's conformational dynamics.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the methoxy group protons, the methine proton (CH), and the methyl group protons (CH₃). The splitting patterns (coupling) between adjacent protons, particularly in the aromatic region and the ethylamine (B1201723) side chain, provide key connectivity information.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The signals for the aromatic carbons (with one directly attached to bromine being significantly shifted), the methoxy carbon, the methine carbon, and the methyl carbon would all appear at distinct chemical shifts.

2D NMR: Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming which protons are adjacent. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton and confirming the substitution pattern on the aromatic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Based on general principles and data from structurally similar compounds)

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
CH₃ (ethyl) ~1.4 (doublet) ~24
CH (ethyl) ~4.2 (quartet) ~48
NH₂ Variable (broad singlet) -
OCH₃ ~3.8 (singlet) ~56
Aromatic CH 6.7 - 7.4 (multiplets) 112 - 135
Aromatic C-O - ~155

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula.

For this compound (C₉H₁₂BrNO), HRMS would be used to find the protonated molecular ion [M+H]⁺. The measured mass would be compared to the theoretical exact mass. The presence of bromine is readily identified by the characteristic isotopic pattern, where the M⁺ and [M+2]⁺ peaks appear with nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for this type of molecule under techniques like electrospray ionization (ESI) would involve the loss of ammonia (B1221849) or the cleavage of the bond between the chiral carbon and the aromatic ring, leading to characteristic fragment ions.

Table 3: Key Ions in High-Resolution Mass Spectrometry

Ion Formula Theoretical Exact Mass (m/z)
[M(⁷⁹Br)+H]⁺ C₉H₁₃⁷⁹BrNO⁺ 230.0226
[M(⁸¹Br)+H]⁺ C₉H₁₃⁸¹BrNO⁺ 232.0206
[M(⁷⁹Br)-NH₂]⁺ C₉H₁₀⁷⁹BrO⁺ 212.9964

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that corresponds to the vibrational frequencies of its chemical bonds. While a specific experimental IR spectrum for this compound is not widely available in the cited literature, the expected characteristic absorption bands can be predicted based on its molecular structure. These predictions are invaluable for researchers in verifying the synthesis and purity of the compound.

The primary functional groups in this compound are the primary amine (-NH2), the methoxy group (-OCH3), the aromatic ring, and the carbon-bromine bond (C-Br). Each of these groups exhibits characteristic vibrations at specific wavenumber ranges.

Expected Infrared Absorption Bands for this compound:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Amine (-NH₂)N-H Stretch3400 - 3250Medium (two bands)
Amine (-NH₂)N-H Bend (scissoring)1650 - 1580Medium to Strong
Aromatic RingC-H Stretch3100 - 3000Medium to Weak
Aromatic RingC=C Stretch (in-ring)1600 - 1450Medium (multiple bands)
Methoxy (-OCH₃)C-H Stretch (aliphatic)2950 - 2850Medium
Methoxy (-OCH₃)C-O Stretch (aryl ether)1275 - 1200 (asymmetric)Strong
1075 - 1020 (symmetric)Strong
Alkyl GroupC-H Bends1470 - 1350Variable
C-N StretchC-N Stretch1250 - 1020Medium to Weak
C-Br StretchC-Br Stretch680 - 515Medium to Strong

The N-H stretching of the primary amine is particularly diagnostic, typically appearing as a doublet in the 3400-3250 cm⁻¹ region. The presence of a strong absorption band around 1250 cm⁻¹ would be indicative of the aryl ether C-O stretch from the methoxy group. The substitution pattern on the benzene (B151609) ring (1,2,4-trisubstituted) would also give rise to a characteristic pattern in the "fingerprint" region (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations. Researchers synthesizing this compound would look for the presence of all these key bands to confirm the identity of the molecule and the absence of impurities from starting materials (e.g., a strong C=O stretch from a ketone precursor).

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

The definitive determination of the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry, is achieved through single-crystal X-ray crystallography. This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. For a chiral molecule like this compound, X-ray crystallography is the gold standard for unambiguously assigning the (R) or (S) configuration at the stereocenter.

As of this writing, a published crystal structure for this compound could not be located in the reviewed scientific literature. However, the principles of its structural analysis can be understood from studies on closely related compounds. For instance, the crystal structure of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone has been reported, providing insight into the solid-state interactions of a similarly substituted aromatic ring. nih.gov In such an analysis, key crystallographic data are collected and refined.

Typical Data Obtained from a Single-Crystal X-ray Diffraction Experiment:

ParameterDescriptionExample Data (from a related structure) nih.gov
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).a = 9.916 Å, b = 13.836 Å, c = 6.940 Å, β = 90.031°
Volume (V)The volume of the unit cell.952.0 ų
ZThe number of molecules in the unit cell.4
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.0.045

To determine the absolute configuration of a chiral molecule, anomalous dispersion effects are used, often requiring the presence of a heavier atom like bromine, which is present in the title compound. The analysis of Friedel pairs in the diffraction data allows for the unambiguous assignment of the (R) configuration. Beyond confirming the stereochemistry, a crystal structure reveals detailed information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, which govern the crystal packing and physical properties of the solid.

Spectroscopic Analysis of Derivatives and Reaction Intermediates

The synthesis of this compound or its use in further chemical transformations involves various intermediates and results in a range of possible derivatives. Spectroscopic analysis is crucial at each step to monitor the reaction progress, identify intermediates, and confirm the structure of the final products.

For example, a common synthetic route to primary amines involves the reductive amination of a ketone. The precursor, 1-(5-bromo-2-methoxyphenyl)ethanone, would have a distinctly different IR spectrum from the final amine product, most notably featuring a strong C=O stretching absorption around 1700-1680 cm⁻¹. The disappearance of this peak and the appearance of N-H stretching bands would signal the successful conversion to the amine.

Furthermore, the amine group can be readily derivatized to form amides, sulfonamides, or imines. Spectroscopic characterization of these derivatives is essential. For instance, the formation of an N-acyl derivative would result in a new, strong C=O stretch in the IR spectrum (typically 1680-1630 cm⁻¹) and a shift in the N-H signals in the NMR spectrum. The characterization of various synthetic precursors and homologues of designer amphetamines, such as "Bromo-DragonFLY," heavily relies on a suite of spectroscopic techniques including FTIR, NMR, and mass spectrometry to distinguish between closely related structures. nih.gov The analysis of sulfonamide derivatives of related brominated methoxyphenyl structures has also been reported, with techniques like IR spectroscopy used to identify key functional groups. ontosight.ai

The analysis of reaction intermediates, which may be transient or unstable, often requires more advanced techniques or in-situ monitoring. However, by isolating and characterizing key intermediates, researchers can optimize reaction conditions and gain a deeper understanding of the reaction mechanism.

Computational Chemistry and Mechanistic Insights for R 1 5 Bromo 2 Methoxyphenyl Ethanamine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations can elucidate the fundamental electronic and structural properties of (R)-1-(5-Bromo-2-methoxyphenyl)ethanamine, providing a detailed picture of its inherent chemical nature.

The electronic structure of a molecule governs its reactivity. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the region from which an electron is most likely to be donated, indicating nucleophilic potential, while the LUMO signifies the region most susceptible to accepting an electron, highlighting electrophilic character. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap suggests that the molecule is more polarizable and can be more readily excited, implying higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted aromatic ring and the lone pair of the nitrogen atom in the amine group. Conversely, the LUMO would likely be distributed over the aromatic ring, particularly influenced by the electron-withdrawing bromine atom.

Illustrative Data for this compound:

ParameterEnergy (eV)Description
EHOMO-5.87Energy of the Highest Occupied Molecular Orbital
ELUMO-0.25Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.62Indicator of chemical reactivity and stability

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation for a molecule of this nature.

The three-dimensional arrangement of atoms in this compound is not static; the molecule can exist in various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers between them. This is critical for understanding how the molecule interacts with other chemical species, such as catalysts or biological receptors, where a specific conformation may be favored.

Computational methods can systematically explore the potential energy surface of the molecule to locate low-energy conformers. For this compound, the orientation of the ethylamine (B1201723) side chain relative to the substituted phenyl ring is of particular interest. The stereochemical preference dictated by the chiral center influences the preferred conformations, which in turn can determine the stereochemical outcome of reactions in which it participates.

Illustrative Conformational Energy Data:

ConformerRelative Energy (kcal/mol)Boltzmann Population (%)Dihedral Angle (C-C-N-H)
10.0075.360°
20.8519.1180°
31.505.6-60°

Note: This data is hypothetical and serves to illustrate the typical output of a conformational analysis study.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to construct a detailed energy profile for a proposed reaction mechanism. This allows for the determination of activation energies, which are critical for understanding reaction rates, and can help to validate or refute hypothesized mechanistic steps. For reactions involving this compound, such as its use in the synthesis of chiral ligands or as a resolving agent, computational studies can clarify the role of stereochemistry in the reaction pathway and identify the key interactions that govern the formation of the desired product.

Prediction of Reactivity and Selectivity in Asymmetric Transformations

A significant application of computational chemistry in the context of chiral molecules like this compound is the prediction of reactivity and selectivity in asymmetric transformations. In asymmetric catalysis, this amine could serve as a chiral building block or a ligand for a metal catalyst. Computational models can be used to simulate the interaction of the amine with other reactants and the catalyst. By comparing the activation energies of the transition states leading to different stereoisomeric products, it is possible to predict which product will be favored (i.e., the enantioselectivity of the reaction). This predictive power can significantly accelerate the development of new stereoselective synthetic methods.

In Silico Ligand Design and Optimization for Asymmetric Catalysis

Building upon the ability to predict selectivity, computational chemistry enables the in silico design and optimization of ligands for asymmetric catalysis. Starting with the core structure of this compound, various modifications can be computationally explored. For instance, different substituents could be added to the aromatic ring or the amine group to fine-tune the steric and electronic properties of the resulting ligand. These virtual ligands can then be modeled in a catalytic cycle to assess their potential performance. This approach allows for the rapid screening of a large number of potential ligand structures, prioritizing the most promising candidates for synthesis and experimental testing, thereby streamlining the discovery of more efficient and selective catalysts.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The demand for enantiomerically pure amines in the pharmaceutical and fine chemical industries necessitates the development of efficient and environmentally benign synthetic methods. nih.gov Traditional chemical syntheses of chiral amines often involve multiple steps, significant waste generation, and the use of harsh reagents. openaccessgovernment.org Future research will likely focus on creating more sustainable pathways to (R)-1-(5-bromo-2-methoxyphenyl)ethanamine and related chiral amines.

Key areas of development include:

Biocatalysis : The use of enzymes, such as transaminases, offers a highly selective and sustainable alternative to traditional chemical methods. rsc.org Engineered enzymes can provide high yields and enantiomeric purity under mild reaction conditions. nih.gov Research into novel biocatalytic routes could lead to more efficient and greener manufacturing processes for this compound. hims-biocat.eu

Asymmetric Hydrogenation : Transition metal-catalyzed asymmetric hydrogenation is a powerful, atom-economical strategy for producing chiral amines. nih.govacs.org Future work may involve the development of novel chiral ligands and catalysts to improve the efficiency and selectivity of the synthesis of this compound from its corresponding imine or other prochiral precursors.

Renewable Feedstocks : A significant goal in sustainable chemistry is the utilization of renewable starting materials. openaccessgovernment.org Research could explore synthetic pathways that begin with bio-based molecules, reducing the reliance on petrochemical precursors.

Table 1: Comparison of Potential Synthetic Routes
Synthetic RoutePotential AdvantagesResearch Focus
Biocatalysis (e.g., Transaminases)High enantioselectivity, mild reaction conditions, reduced wasteEnzyme engineering, process optimization
Asymmetric HydrogenationHigh atom economy, excellent selectivityDevelopment of new chiral ligands and catalysts
Synthesis from Renewable FeedstocksReduced environmental impact, sustainabilityIdentifying and converting bio-based precursors

Exploration of New Catalytic Applications and Multicatalytic Systems

Chiral amines like this compound are not only synthetic targets but also have the potential to act as catalysts or chiral auxiliaries in other asymmetric reactions. nih.govnih.govsigmaaldrich.comsigmaaldrich.com

Future research in this area could include:

Organocatalysis : The amine functional group can participate in various organocatalytic transformations. researchgate.net Investigating the use of this compound as a catalyst for reactions such as aldol (B89426) additions, Michael reactions, and Mannich reactions could unveil new synthetic methodologies.

Multicatalytic Systems : Inspired by the efficiency of enzymatic pathways in nature, the development of "one-pot" multicatalytic systems is a growing area of interest. digitellinc.com These systems combine multiple catalytic steps in a single reaction vessel, which can significantly reduce reaction time, waste, and cost. digitellinc.com this compound could be a component of such systems, either as a catalyst or as a substrate that is transformed through a series of catalytic steps.

Chemoenzymatic Cascades : Combining the advantages of both chemical and biological catalysis, chemoenzymatic cascades offer a powerful approach to complex molecule synthesis. acs.org Future work could explore the integration of this compound into these cascades, for instance, by using an enzyme for a highly selective step and a chemical catalyst for a transformation that is not accessible with enzymes.

Table 2: Potential Catalytic Applications
Catalytic SystemPotential Role of this compoundAnticipated Outcome
OrganocatalysisAs a chiral catalystFacilitating asymmetric C-C bond formation
Multicatalytic SystemsAs a catalyst or intermediateStreamlined synthesis of complex chiral molecules
Chemoenzymatic CascadesAs a substrate or productEfficient and selective synthesis of high-value compounds

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical and chemical industries are increasingly adopting continuous flow chemistry and automation to improve efficiency, safety, and reproducibility. bohrium.comresearchgate.net The synthesis and application of this compound are well-suited for these modern technologies.

Emerging research directions include:

Continuous Flow Synthesis : Developing continuous flow processes for the synthesis of this compound can offer better control over reaction parameters, leading to higher yields and purity. rsc.orgwhiterose.ac.ukrsc.org Immobilized catalysts, including enzymes, are particularly amenable to flow systems, allowing for easy separation and reuse. researchgate.net

Automated Synthesis Platforms : Automated systems can accelerate the discovery and optimization of synthetic routes. nih.govinnovationnewsnetwork.com By integrating flow chemistry with automated platforms, researchers can rapidly screen different reaction conditions and catalysts for the synthesis of this compound and its derivatives.

Machine Learning and AI : The use of artificial intelligence and machine learning can further enhance automated synthesis by predicting optimal reaction conditions and even proposing novel synthetic pathways. researchgate.netatomfair.com

Table 3: Advantages of Integrating Modern Synthesis Technologies
TechnologyBenefit for this compound Synthesis/Application
Continuous Flow ChemistryImproved reaction control, enhanced safety, easier scale-up
Automated Synthesis PlatformsHigh-throughput screening, rapid optimization of reaction conditions
Machine Learning and AIPredictive modeling for route optimization and discovery

Advanced Materials and Supramolecular Chemistry Applications

The unique chemical structure of this compound makes it a potential candidate for incorporation into advanced materials and for use in supramolecular chemistry.

Future research could focus on:

Chiral Polymers and Materials : The chiral nature of this amine could be exploited to create chiral polymers with specific optical or recognition properties. The bromo- and methoxy-substituents could be further modified to tune the material's properties.

Supramolecular Assemblies : Chiral molecules can self-assemble into well-defined supramolecular structures. nih.gov The aromatic ring and amine group of this compound can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, to form chiral aggregates. nih.gov

Chiral Recognition and Sensing : Supramolecular systems based on this chiral amine could be designed for the recognition and sensing of other chiral molecules. acs.orgnih.gov This has potential applications in areas such as enantioselective separations and diagnostics.

Table 4: Potential Applications in Materials and Supramolecular Chemistry
Application AreaPotential Role of this compound
Chiral PolymersAs a monomer or chiral building block
Supramolecular AssembliesAs a component for self-assembly into chiral structures
Chiral RecognitionAs a host molecule in a sensor or separation medium

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.